molecular formula C14H9ClN2 B1330423 4-Chloro-2-phenylquinazoline CAS No. 6484-25-9

4-Chloro-2-phenylquinazoline

Cat. No. B1330423
CAS RN: 6484-25-9
M. Wt: 240.69 g/mol
InChI Key: OBHKONRNYCDRKM-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylquinazoline is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with a chlorine atom and a phenyl group attached at the 4 and 2 positions, respectively. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities, including antiplasmodial, antidepressant, and anti-diabetic properties, as well as in the development of ligands for asymmetric catalysis and inhibitors for enzymes like human heart chymase .

Synthesis Analysis

The synthesis of 4-chloro-2-phenylquinazoline derivatives can be achieved through various methods. One approach involves microwave-assisted Suzuki-Miyaura cross-coupling, which has been used to create a series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives with antiplasmodial activity . Another method includes a multistep synthesis that leads to the formation of a biaryl linkage through Pd-catalyzed coupling, followed by a metal-catalyzed reaction to introduce a naphthylphosphorus bond . Additionally, amination reactions with amide solvents have been employed to synthesize 4-amino-2-phenylquinoline derivatives .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using techniques such as FT-IR, NMR, Mass spectra, and single-crystal X-ray diffraction. These studies have revealed the presence of C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, which contribute to the stabilization of the crystal packing and the formation of a three-dimensional supramolecular network . The molecular structures of isomeric chlorobenzylidene-amino substituted dihydroquinazolinones have also been determined, showcasing a variety of halogen-mediated weak interactions .

Chemical Reactions Analysis

4-Chloro-2-phenylquinazoline acts as a versatile building block for chemical reactions. Its reactivity has been explored for the direct introduction of the 2-quinazolinyl moiety into other compounds. Various methods for the selective removal of the 4-chloro substituent have been tested, with the Stille-type coupling found to be the most efficient . The compound's ability to undergo substitution reactions is also evident in the synthesis of substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives, which serve as nonpeptide inhibitors of human heart chymase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-phenylquinazoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as chlorine, can enhance the compound's ability to participate in hydrophobic interactions and affect its basicity . The compound's solubility, melting point, and stability can be tailored by modifying the substituents on the quinazoline ring. The basicity of 4-amino-2-phenylquinazolines has been studied, with dissociation constants determined for various substituted compounds .

Scientific Research Applications

Quinazoline and Quinazolinone Derivatives

  • Summary of the Application: Quinazoline and quinazolinone derivatives, including 4-Chloro-2-phenylquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
  • Results or Outcomes: Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Synthesis of Axially Chiral Quinazoline-Containing Phosphinamine Ligand

  • Summary of the Application: 4-Chloro-2-phenylquinazoline has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand .
  • Results or Outcomes: The synthesis of axially chiral quinazoline-containing phosphinamine ligand can lead to the development of new catalysts and materials .

Conversion of Phenols to Anilines

  • Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reagent for the conversion of phenols to anilines .
  • Results or Outcomes: The conversion of phenols to anilines is a key transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers .

Synthesis of Biologically Active Molecules

  • Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reactant in the synthesis of biologically active molecules, including nitrotriazole amines or nitroimidazole amines for use as antitrypanosomal activity and mammalian cytotoxicity . It has also been used in the synthesis of quinazoline-containing piperazinylpyrimidine derivatives with antitumor activity .
  • Results or Outcomes: The synthesis of biologically active molecules can lead to the development of new drugs and treatments .

Suzuki-Miyaura Cross-Coupling and Catalyst-Free / Base-Free Water Promoted Nucleophilic Aromatic Substitution

  • Summary of the Application: 4-Chloro-2-phenylquinazoline has been used as a reactant in Suzuki-Miyaura cross-coupling and catalyst-free / base-free water promoted nucleophilic aromatic substitution .
  • Results or Outcomes: These reactions are key transformations in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, dyes, and polymers .

Safety And Hazards

4-Chloro-2-phenylquinazoline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

4-Chloro-2-phenylquinazoline and its derivatives have shown promising antiproliferative properties against tumor cells . Therefore, they can be used as lead compounds for the further development of antitumor drugs in the future .

properties

IUPAC Name

4-chloro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKONRNYCDRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215132
Record name 4-Chloro-2-phenylquinazoline
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Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylquinazoline

CAS RN

6484-25-9
Record name 4-Chloro-2-phenylquinazoline
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Record name 4-Chloro-2-phenylquinazoline
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Record name 6484-25-9
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Record name 4-Chloro-2-phenylquinazoline
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Record name 4-chloro-2-phenylquinazoline
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Record name 4-CHLORO-2-PHENYLQUINAZOLINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 20.8 g of 2-phenylquinazolin-4(3H)-one and 195 ml of thionyl chloride was slowly added 6.85 g of dimethylformamide and the mixture was heated under reflux for 75 minutes. The mixture was poured into 1000 ml of ice and the ice allowed to melt. The precipitate was collected by filtration to give a tan solid, m.p. 135°. The still-moist solid was dissolved in methylene chloride, the solution was dried over magnesium sulfate and was filtered. The filtrate was evaporated to dryness and the residue recrystallized from hexane to give 10.45 g of 4-chloro-2-phenylquinazoline which melted at 127°-128.5°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
MM Endicott, E Wick, ML Mercury… - Journal of the American …, 1946 - ACS Publications
… 4-Chloro-2-phenylquinazoline (V).—This was … The intermediate 4-chloro-2-phenylquinazoline and its picrate as well as the picrate of 4-chloroquinazoline havebeen made. South Hadley…
Number of citations: 95 pubs.acs.org
MM Ghorab, MS Alsaid - Acta Pharmaceutica, 2015 - hrcak.srce.hr
… Compounds 1-13 were obtained in good yield via reaction of 4-chloro-2-phenylquinazoline with different amines, as stated in Experimental. Interaction of 4-chloro-2-phenylquinazoline …
Number of citations: 10 hrcak.srce.hr
HK Paumo - 2014 - core.ac.uk
… The reaction of 4-chloro-2-phenylquinazoline 56 with phenylmagnesium chloride 57 using anhydrous manganese chloride (MnCl2) or manganese chloride tetrahydrate (MnCl2.4H2O) …
Number of citations: 3 core.ac.uk
MM Ghorab, MS Alsaid, MG El-Gazzar… - Journal of Enzyme …, 2016 - Taylor & Francis
… 4-Chloro-2-phenylquinazoline was used as a key starting material for the synthesis of the target compounds. Synthesis of quinazoline derivatives 2–14 has been achieved by …
Number of citations: 6 www.tandfonline.com
TN Le, SH Yang, DB Khadka, HTM Van, SH Cho… - Bioorganic & medicinal …, 2011 - Elsevier
… Diverse substitution on C4 was accomplished by the reaction of 4-chloro-2-phenylquinazoline with various amines in dioxane to furnish the desired products in good yield as shown in …
Number of citations: 19 www.sciencedirect.com
M McCarthy, R Goddard, PJ Guiry - Tetrahedron: Asymmetry, 1999 - Elsevier
… The biaryl linkage was formed in a Pd-catalysed coupling of 4-chloro-2-phenylquinazoline 10 with 2-methoxy-1-naphthylboronic acid 11. Demethylation of the product ether 12 afforded …
Number of citations: 79 www.sciencedirect.com
N Rahmannejadi, S Khabnadideh, I Yavari - Monatshefte für Chemie …, 2018 - Springer
… Initially, 4-chloro-2-phenylquinazoline (1a) was chosen as model substrate to react with 5-chloro-2-methylaniline (2a) in DMF at 50 C . The reaction is preceded smoothly and produced …
Number of citations: 8 link.springer.com
S MA, T MA, S EE - 1992 - pesquisa.bvsalud.org
… an alternative route involving cyclization of 4-chloro-2-phenylquinazoline with aroylhydrazines. The … with nitrous acid or by cyclization of 4-chloro-2-phenylquinazoline with sodium azide …
Number of citations: 0 pesquisa.bvsalud.org
ADU Hardy, DD MacNicol, DR Wilson - Journal of the Chemical …, 1974 - pubs.rsc.org
… We now report that this compound, readily prepared in high yield by thermal rearrangement2 of the product from the reaction of the sodium salt of (11) with 4-chloro-2phenylquinazoline, …
Number of citations: 4 pubs.rsc.org
M Chandrappa, K Swathi… - Advanced Science …, 2018 - ingentaconnect.com
… is 4-chloro-2-phenylquinazoline (5).The overall yield of 4-chloro-2-phenylquinazoline is less … We report here a new recyclable catalyst for production of 4-chloro-2-phenylquinazoline …
Number of citations: 2 www.ingentaconnect.com

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